molecular formula C11H17NO4 B14507989 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol CAS No. 63556-90-1

2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol

Cat. No.: B14507989
CAS No.: 63556-90-1
M. Wt: 227.26 g/mol
InChI Key: XJUXDHTWDNLLMO-UHFFFAOYSA-N
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Description

2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is an organic compound with a complex structure that includes phenol, hydroxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl ether, followed by the reaction with ethanolamine to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ether derivatives.

Scientific Research Applications

2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzoic acid
  • 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}aniline
  • 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzene

Uniqueness

2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

63556-90-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]phenol

InChI

InChI=1S/C11H17NO4/c13-6-5-12-7-9(14)8-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2

InChI Key

XJUXDHTWDNLLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(CNCCO)O

Origin of Product

United States

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